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Compound of Interest

Compound Name: 3-Octanamine

Cat. No.: B1615500

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3-Octanamine, a primary aliphatic amine.
It covers its nomenclature, including synonyms and alternative names, and summarizes its key
physicochemical properties. Furthermore, this guide outlines detailed experimental protocols
for its synthesis, purification, and analytical characterization, designed to be a valuable
resource for professionals in research and development.

Nomenclature and Identification

3-Octanamine is a simple, eight-carbon primary amine. For clarity and accurate identification
in a research and development setting, it is crucial to be familiar with its various synonyms and
identifiers.

Systematic and Common Names:

o |[UPAC Name: octan-3-amine[1]

e Common Synonyms: 3-Aminooctane, 1-Ethylhexylamine[1]

o Alternative Names: Hexylamine, 1-ethyl-, 3-Octylamine, oct-3-ylamine[1]

Chemical Identifiers:
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e CAS Number: 24552-04-3[1]
e Molecular Formula: CsHioN[1][2]
e InChl Key: JASMWYNKLTULAN-UHFFFAOYSA-NI[1]

Physicochemical Properties

A summary of the key quantitative data for 3-Octanamine is presented in the table below.
These properties are essential for designing experimental procedures, including reaction
conditions, purification methods, and analytical techniques.

Property Value Source
Molecular Weight 129.24 g/mol [1]
Boiling Point 161-163 °C [3]
Density (Predicted) 0.784 £ 0.06 g/cm3 [3]
pKa (Predicted) 11.00 £ 0.35 [3]
LogP (Predicted) 3.00430 [2]
Polar Surface Area (PSA) 26.02 A2 [2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and
analysis of 3-Octanamine. These protocols are based on established chemical principles for
similar aliphatic amines and serve as a comprehensive guide for laboratory work.

Synthesis of 3-Octanamine via Reductive Amination
(Leuckart Reaction)

A common and effective method for the synthesis of 3-Octanamine is the reductive amination
of 3-octanone, for example, through the Leuckart reaction using ammonium formate. This one-
pot reaction utilizes ammonium formate as both the amine source and the reducing agent.
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Materials:

e 3-Octanone

e Ammonium formate

e Hydrochloric acid (HCI), concentrated

e Sodium hydroxide (NaOH), pellets or concentrated solution

o Diethyl ether (or other suitable extraction solvent)

e Anhydrous magnesium sulfate (or sodium sulfate)

e Round-bottom flask

o Reflux condenser

e Heating mantle

e Separatory funnel

o Standard laboratory glassware

Procedure:

¢ Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-
octanone and an excess of ammonium formate (typically 2-3 molar equivalents).

o Reaction: Heat the mixture to a temperature of 160-185°C. The reaction is typically carried
out neat (without a solvent). Reflux the mixture for several hours (e.g., 6-12 hours) until the
reaction is complete. The progress can be monitored by thin-layer chromatography (TLC) or
gas chromatography (GC).

o Hydrolysis: After cooling, add a concentrated solution of hydrochloric acid to the reaction
mixture to hydrolyze the intermediate formamide. Heat the mixture at reflux for another few
hours to ensure complete hydrolysis.
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o Work-up:
o Cool the acidic solution and transfer it to a separatory funnel.

o Wash the aqueous layer with diethyl ether to remove any unreacted ketone and non-basic
byproducts. Discard the organic layer.

o Carefully basify the aqueous layer with a concentrated sodium hydroxide solution until it is
strongly alkaline (pH > 12). This will liberate the free amine.

o Extract the 3-Octanamine into diethyl ether (perform at least three extractions).
o Combine the organic extracts and dry over anhydrous magnesium sulfate.

« |solation: Filter to remove the drying agent and remove the solvent by rotary evaporation to
yield crude 3-Octanamine.

Purification by Fractional Distillation

The crude 3-Octanamine obtained from the synthesis can be purified by fractional distillation
under atmospheric or reduced pressure to achieve high purity.

Equipment:

Distillation flask

e Fractionating column (e.g., Vigreux or packed column)
e Condenser

» Receiving flask(s)

e Thermometer

e Heating mantle

e Vacuum source (if necessary)

Procedure:
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o Setup: Assemble the fractional distillation apparatus. Place the crude 3-Octanamine in the
distillation flask with a few boiling chips.

e Distillation:
o Gently heat the distillation flask.
o Collect any low-boiling impurities as the forerun.

o Carefully collect the fraction that distills at the boiling point of 3-Octanamine (161-163 °C
at atmospheric pressure).

o Monitor the temperature at the head of the column closely; a stable temperature indicates
the collection of a pure fraction.

o Storage: Store the purified 3-Octanamine in a well-sealed container, protected from light
and moisture.

Analytical Characterization

A suite of analytical techniques should be employed to confirm the identity and purity of the
synthesized 3-Octanamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile amines and confirming their
molecular weight.

Instrumentation:

e Gas chromatograph with a mass spectrometer detector.

o A suitable capillary column for amine analysis (e.g., a base-deactivated column).
Suggested GC-MS Conditions:

e Column: Agilent CP-Volamine, 15 m x 0.32 mm (or equivalent)

e Injector Temperature: 250 °C
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o Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
e Oven Temperature Program:

o Initial temperature: 50 °C, hold for 2 minutes.

o Ramp: 10 °C/min to 250 °C.

o Final hold: 5 minutes at 250 °C.
e MS Detector:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: m/z 30-300.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of 3-Octanamine. Due to the lack of a strong
chromophore, derivatization is often required for UV detection. Alternatively, a universal
detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering
Detector (ELSD) can be used for the underivatized amine.

Instrumentation:
o HPLC system with a suitable detector (e.g., UV-Vis with derivatization, CAD, or ELSD).
o Reversed-phase C18 column.

Generalized HPLC Conditions (without derivatization, for CAD/ELSD):

Column: C18, 4.6 x 150 mm, 5 pum.

Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Gradient: Start with a high percentage of A, and gradually increase the percentage of B. A
typical gradient might be 10% to 90% B over 20 minutes.
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¢ Flow Rate: 1.0 mL/min.

¢ Column Temperature: 30 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of 3-Octanamine.
Sample Preparation:

o Dissolve approximately 10-20 mg of the purified amine in about 0.6-0.7 mL of a suitable
deuterated solvent (e.g., CDCIs).

o Filter the solution into an NMR tube.
Expected *H NMR Signals (in CDCIs):

e The protons on the carbons adjacent to the nitrogen (CH-NH2 and CH2z-N) will appear
downfield, typically in the range of 2.5-3.0 ppm.

e The NH: protons will appear as a broad singlet, the chemical shift of which is concentration-
dependent and can be exchanged with D20.

e The other aliphatic protons will appear upfield as complex multiplets.
Expected 13C NMR Signals (in CDCl3):
e The carbon atom attached to the nitrogen (C3) will be in the range of 45-55 ppm.

o The other aliphatic carbons will appear at higher field strengths.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the primary amine functional group.
Sample Preparation:

o Athin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).
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Characteristic IR Absorptions:

e N-H Stretch: A medium intensity, two-pronged peak in the region of 3300-3400 cm~1 is
characteristic of a primary amine.

e N-H Bend (Scissoring): A medium to strong absorption around 1590-1650 cm~1,

e C-N Stretch: A weak to medium absorption in the 1000-1250 cm~1* region.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the public domain regarding specific
biological activities or signaling pathways associated with 3-Octanamine. This compound is
primarily used as a chemical intermediate and has not been extensively studied for its
biological effects. Therefore, a diagram of a signaling pathway involving 3-Octanamine cannot

be provided.

Workflow Visualization

As a substitute for a signaling pathway, the following diagram illustrates the general workflow
for the synthesis and purification of 3-Octanamine.
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Caption: Workflow for the synthesis and purification of 3-Octanamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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